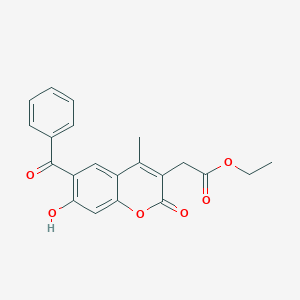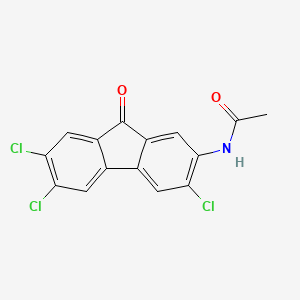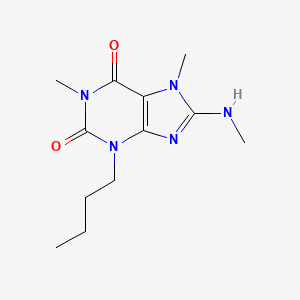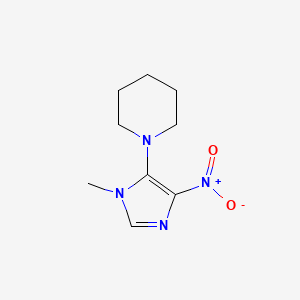
Ethyl 2-ethyl-3-oxo-2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is an organic compound with the molecular formula C12H14O3. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. This compound is also known by other names such as ethyl 2-phenylacetoacetate and ethyl 3-oxo-2-phenylbutanoate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-3-oxo-2-phenylbutanoate can be synthesized through the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzeneacetic acid and ethanol are combined with an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete esterification. The product is then purified through distillation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-3-oxo-2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethyl-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes, leading to the formation of various products through catalytic processes. The ester group in the compound is particularly reactive and can undergo hydrolysis, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-phenylacetoacetate
- Ethyl 3-oxo-2-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its ester group and phenyl ring make it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
6623-45-6 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C14H18O3/c1-4-14(11(3)15,13(16)17-5-2)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
Clave InChI |
IVGNRLISYBICSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


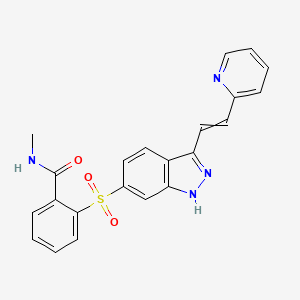

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
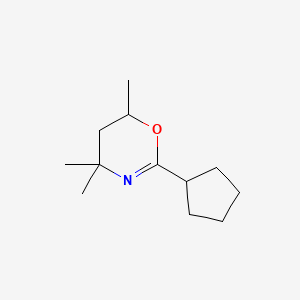
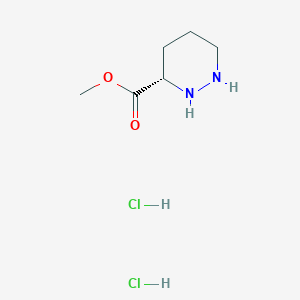
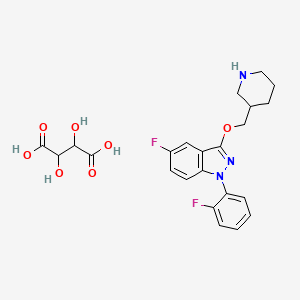
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
